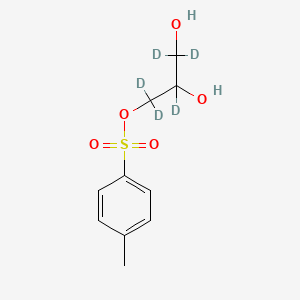

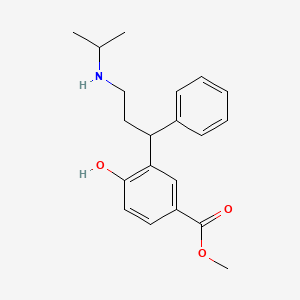

![molecular formula C13H13Cl3O4 B589219 Etacrynic acid impurity B [EP] CAS No. 27929-18-6](/img/structure/B589219.png)

Etacrynic acid impurity B [EP]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

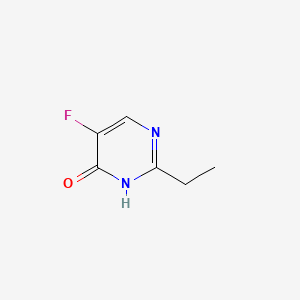

Etacrynic Acid Impurity B [EP] is a chemical compound with the molecular formula C13H13Cl3O4 and a molecular weight of 339.6 . The chemical name for this compound is 2- (2, 3-Dichloro-4- (2- (chloromethyl)butanoyl)phenoxy)acetic acid . It is related to Ethacrynic Acid and is used for Quality Control (QC), Quality Assurance (QA) during commercial production of Ethacrynic Acid and its related formulations .

Molecular Structure Analysis

The molecular structure of Etacrynic Acid Impurity B [EP] can be represented by the SMILES notation: O=C (O)COC1=CC=C (C (C (CCl)CC)=O)C (Cl)=C1Cl . The InChI representation is: InChI=1S/C12H12Cl2O4/c1-2-3-8 (15)7-4-5-9 (12 (14)11 (7)13)18-6-10 (16)17/h4-5H,2-3,6H2,1H3, (H,16,17) .Aplicaciones Científicas De Investigación

Anticancer Agent

Ethacrynic acid (ECA) has recently emerged as a potential anticancer agent through the approach of drug repositioning . It has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .

Drug Repurposing

ECA is being repurposed for use in cancer treatment. It has been used as a scaffold for synthesizing a new material, and various derivatives have been synthesized . This highlights the importance of ECA research and its potential to provide a cost-effective alternative to new drug discovery and development for cancer treatment .

Treatment of Edema

ECA is clinically used for the treatment of edema caused by excessive body fluid . It inhibits the Na-K-2Cl cotransporter (NKCC2) present in the thick ascending loop of Henle and muculo dens .

Diuretic

ECA is a diuretic that acts on the ascending limb of the loop of Henle and on the proximal and distal tubules . This pharmacological action results in excretion of these ions, increased urinary output, and reduction in extracellular fluid .

Treatment of Ascites

ECA is used in the management of ascites . Ascites is a condition characterized by an abnormal accumulation of fluid in the abdominal cavity.

Treatment of Congestive Heart Failure

ECA is used to treat edema in congestive heart failure . It helps reduce the fluid buildup, which can relieve some of the symptoms of heart failure.

Mecanismo De Acción

Target of Action

Etacrynic Acid Impurity B [EP] primarily targets the Na-K-2Cl cotransporter (NKCC2) . This transporter is present in the thick ascending loop of Henle and the macula densa . The NKCC2 plays a crucial role in the reabsorption of sodium, potassium, and chloride ions in the kidney .

Mode of Action

Etacrynic Acid Impurity B [EP] inhibits the symport of sodium, potassium, and chloride primarily in the ascending limb of Henle, but also in the proximal and distal tubules . This pharmacological action results in the excretion of these ions, increased urinary output, and reduction in extracellular fluid .

Biochemical Pathways

The inhibition of the NKCC2 transporter by Etacrynic Acid Impurity B [EP] affects the ion transport pathway in the kidney . This leads to an increase in the excretion of sodium, potassium, and chloride ions, which in turn increases urinary output and reduces extracellular fluid . Furthermore, Etacrynic Acid has been shown to regulate cancer hallmark processes such as proliferation, apoptosis, migration and invasion, angiogenesis, inflammation, energy metabolism, and the increase of inhibitory growth factors through various mechanisms .

Pharmacokinetics

It’s known that the urinary output caused by etacrynic acid is usually dose-dependent and related to the magnitude of fluid accumulation

Result of Action

The primary result of the action of Etacrynic Acid Impurity B [EP] is the increased excretion of sodium, potassium, and chloride ions, leading to increased urinary output and reduced extracellular fluid . This makes it effective in the treatment of conditions like edema caused by congestive heart failure, liver cirrhosis, and renal disease .

Propiedades

IUPAC Name |

2-[2,3-dichloro-4-[2-(chloromethyl)butanoyl]phenoxy]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13Cl3O4/c1-2-7(5-14)13(19)8-3-4-9(12(16)11(8)15)20-6-10(17)18/h3-4,7H,2,5-6H2,1H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJIDNPIXCADRJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCl)C(=O)C1=C(C(=C(C=C1)OCC(=O)O)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hbu9J7V4FZ | |

CAS RN |

27929-18-6 |

Source

|

| Record name | 2-(2,3-Dichloro-4-(2-(chloromethyl)-1-oxobutyl)phenoxy)acetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027929186 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,3-DICHLORO-4-(2-(CHLOROMETHYL)-1-OXOBUTYL)PHENOXY)ACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBU9J7V4FZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

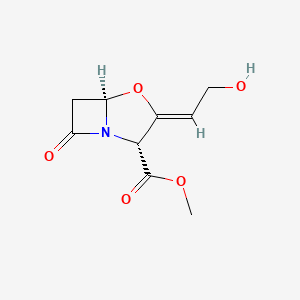

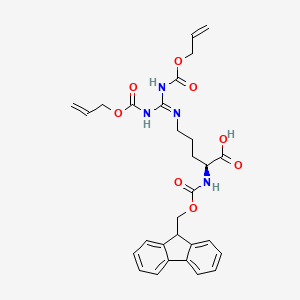

![5-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589138.png)

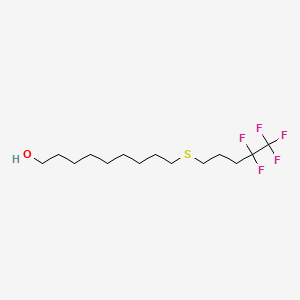

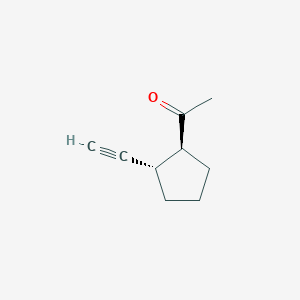

![9-[9-(4,4,5,5,5-Pentafluoropentylsulfanyl)nonylsulfanyl]nonan-1-ol](/img/structure/B589145.png)

![6-Chloro-3-(piperazin-1-yl)benzol[d]isothiazole-d8](/img/structure/B589154.png)

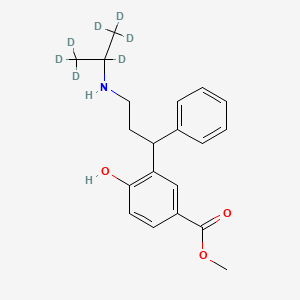

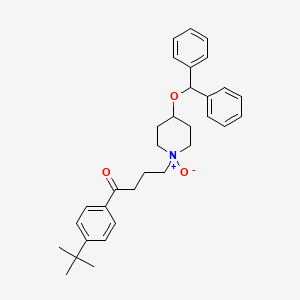

![2-[4-(Benzyloxy)phenyl-3-methoxy-]-1-(1-pyrrolidinyl)-ethanone](/img/structure/B589159.png)